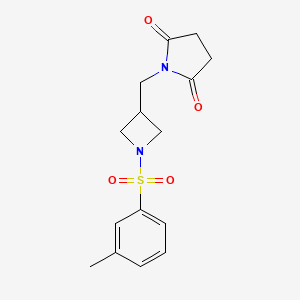

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-3-2-4-13(7-11)22(20,21)16-8-12(9-16)10-17-14(18)5-6-15(17)19/h2-4,7,12H,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQAWUKHZNHXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophile, the azetidine ring can be formed under basic conditions.

Introduction of the m-Tolylsulfonyl Group: The m-tolylsulfonyl group is introduced through sulfonylation reactions. This involves reacting the azetidine intermediate with m-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment to Pyrrolidine-2,5-dione: The final step involves coupling the azetidine derivative with pyrrolidine-2,5-dione. This can be achieved through nucleophilic substitution reactions, where the azetidine derivative acts as a nucleophile attacking the electrophilic carbonyl carbon of the pyrrolidine-2,5-dione.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidine-2,5-dione core, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized frameworks.

Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structural features.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The m-tolylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in binding to biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Azetidine vs.

- Sulfonyl Group Impact : The m-tolylsulfonyl group may enhance solubility and electron-withdrawing effects, contrasting with acetyl or aryloxy substituents in other analogs, which prioritize hydrogen bonding or π-π interactions .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogues

Key Observations :

- Anticonvulsant Efficacy : 3,3-Dialkyl and spirocyclic pyrrolidine-2,5-diones (e.g., 3-methylcyclohexane derivatives) show superior anticonvulsant activity compared to unsubstituted analogs, suggesting steric and electronic optimization at position 3 is critical . The target compound’s azetidine substituent may similarly enhance receptor binding.

- Antimicrobial Limitations : Mannich base derivatives exhibit moderate activity, but the lack of sulfonyl or azetidine groups in these compounds highlights a structural divergence from the target molecule .

Biological Activity

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a sulfonyl group and a pyrrolidine-2,5-dione moiety, which are known to contribute to various biological effects. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can be represented as follows:

This structure includes:

- Azetidine Ring : Known for its role in various bioactive compounds.

- Pyrrolidine-2,5-dione Moiety : Associated with several pharmacological activities.

The biological activity of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is primarily attributed to its interaction with specific molecular targets. The sulfonyl group may enhance the compound's ability to form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.58 to 8.74 µM against selective microbial strains .

Anticancer Activity

The anticancer potential of similar pyrrolidine derivatives has been evaluated using various cancer cell lines. For example:

- Compounds were tested against the MCF-7 breast cancer cell line using the MTT assay.

- IC50 values for potent derivatives ranged from 1 to 7 µM, indicating significant cytotoxicity compared to standard treatments like doxorubicin (IC50 = 0.5 µM) .

Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of pyrrolidine derivatives revealed that specific structural modifications could enhance their efficacy against cancer cells. The presence of electron-withdrawing groups at the para position was found to increase antimicrobial activity significantly .

Study 2: Structure–Activity Relationship (SAR)

Research on SAR highlighted that substituents on the azetidine ring could dramatically influence the biological activity of the compounds. For example:

- Electron-Drawing Groups : Increased antimicrobial potential.

- Electron-Donating Groups : Enhanced anticancer and antioxidant activities .

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione. Pyrrolidine derivatives are generally characterized by good bioavailability due to their lipophilic nature and ability to penetrate cellular membranes effectively.

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The azetidine and pyrrolidine rings exhibit bond angles of ~90° (azetidine) and ~120° (pyrrolidine), with torsional strain in the four-membered azetidine ring .

- NMR : Key signals include:

- ¹H NMR : δ 3.5–4.0 ppm (azetidine CH₂), δ 2.8–3.2 ppm (pyrrolidine CH₂).

- ¹³C NMR : δ 175–180 ppm (dione carbonyls) .

- MS : ESI-MS typically shows [M+H]⁺ peaks with fragmentation at the sulfonyl group .

What are the potential biological targets or mechanisms of action for this compound based on structural analogs?

Q. Advanced

- Acetylcholinesterase (AChE) inhibition : The pyrrolidine-2,5-dione moiety mimics acetylcholine’s carbonyl group, enabling competitive binding to AChE’s catalytic site (IC₅₀ ~5 µM in analogs) .

- GABA-transaminase (GABA-T) inhibition : Sulfonyl and azetidine groups enhance blood-brain barrier penetration, as seen in derivatives with IC₅₀ values <10 µM .

- Antitumor activity : Azetidine-containing analogs disrupt microtubule assembly (e.g., IC₅₀ = 2.1 µM in HT29 cells) .

How do structural modifications (e.g., substituents on the azetidine or pyrrolidine rings) affect the compound's biological activity?

Q. Advanced

- Azetidine modifications :

- Electron-withdrawing groups (e.g., -SO₂) : Increase metabolic stability but reduce solubility.

- Methyl/methoxy groups : Enhance hydrophobic interactions (e.g., 3-methyl substitution improves AChE binding by 30%) .

- Pyrrolidine modifications :

- N-substituents : Bulky groups (e.g., phenylpiperazine) improve receptor selectivity but may introduce toxicity .

- SAR studies : Use QSAR models to predict bioactivity. For example, logP >2.5 correlates with improved CNS penetration .

What strategies can resolve contradictions in experimental data, such as discrepancies between in vitro and in vivo efficacy?

Q. Advanced

- Pharmacokinetic profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) to identify poor absorption or rapid clearance .

- Metabolite analysis : Use LC-MS to detect active/inactive metabolites (e.g., sulfoxide derivatives with reduced activity) .

- Species-specific differences : Compare rodent vs. human liver microsome stability; adjust dosing regimens accordingly .

What in vitro and in vivo models are appropriate for evaluating the compound's pharmacological potential?

Q. Advanced

- In vitro :

- In vivo :

How does the compound's stability under various pH and temperature conditions impact formulation development?

Q. Advanced

- pH stability :

- Acidic conditions (pH <3) : Hydrolysis of the sulfonyl group occurs, reducing potency.

- Neutral/basic conditions (pH 7–9) : Stable for >48 hours .

- Thermal stability :

- Degrades above 60°C (TGA data), requiring lyophilization for long-term storage .

- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

What computational methods (e.g., QSAR, molecular docking) predict the compound's interactions with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina predicts binding to AChE (ΔG ≈ -9.2 kcal/mol) with hydrogen bonds to Ser203 and π-π stacking to Trp86 .

- QSAR : 2D descriptors (e.g., topological polar surface area <80 Ų) correlate with blood-brain barrier permeability (r² = 0.89) .

- MD simulations : Analyze conformational flexibility of the azetidine ring (RMSD <1.5 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.